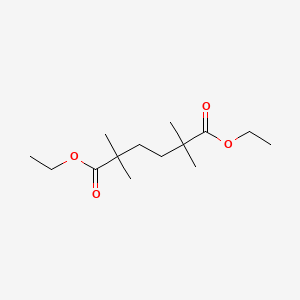
Diethyl 2,2,5,5-tetramethylhexanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,2,5,5-tetramethylhexanedioate is an organic compound with the molecular formula C₁₄H₂₆O₄ It is a diester derivative of hexanedioic acid, characterized by the presence of two ethyl ester groups and four methyl groups attached to the hexanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,5,5-tetramethylhexanedioate typically involves the esterification of 2,2,5,5-tetramethylhexanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,2,5,5-tetramethylhexanedioic acid+2ethanolH2SO4diethyl 2,2,5,5-tetramethylhexanedioate+2water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
化学反应分析
Types of Reactions
Diethyl 2,2,5,5-tetramethylhexanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2,2,5,5-tetramethylhexanedioic acid and ethanol.
Reduction: 2,2,5,5-tetramethylhexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Diethyl 2,2,5,5-tetramethylhexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials, including plasticizers and resins.
作用机制
The mechanism of action of diethyl 2,2,5,5-tetramethylhexanedioate in biochemical systems involves its hydrolysis by esterases to produce 2,2,5,5-tetramethylhexanedioic acid and ethanol. The ester bond is cleaved by the nucleophilic attack of water, facilitated by the enzyme’s active site. This reaction is crucial for its potential use in drug delivery systems, where controlled hydrolysis can release active pharmaceutical ingredients.
相似化合物的比较
Similar Compounds
Diethyl hexanedioate: Lacks the methyl groups, resulting in different physical and chemical properties.
Dimethyl 2,2,5,5-tetramethylhexanedioate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and solubility.
Diethyl 2,2-dimethylhexanedioate: Fewer methyl groups, leading to different steric and electronic effects.
Uniqueness
Diethyl 2,2,5,5-tetramethylhexanedioate is unique due to the presence of four methyl groups, which impart steric hindrance and influence its reactivity. This structural feature makes it a valuable compound for studying the effects of steric factors on ester hydrolysis and other chemical reactions.
属性
CAS 编号 |
5238-36-8 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC 名称 |
diethyl 2,2,5,5-tetramethylhexanedioate |
InChI |
InChI=1S/C14H26O4/c1-7-17-11(15)13(3,4)9-10-14(5,6)12(16)18-8-2/h7-10H2,1-6H3 |
InChI 键 |
VATBUMYEQCVEBE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)CCC(C)(C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


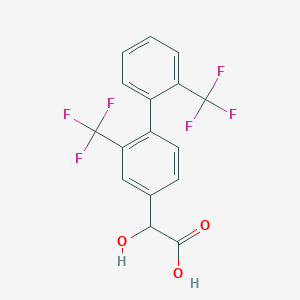
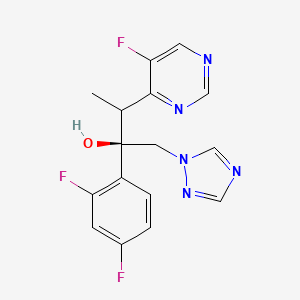
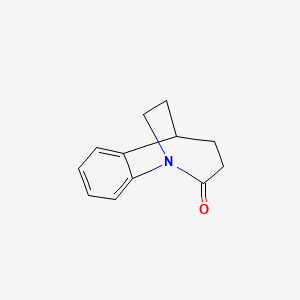
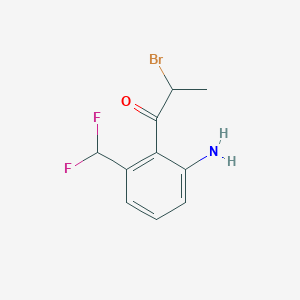
![2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol](/img/structure/B14068920.png)
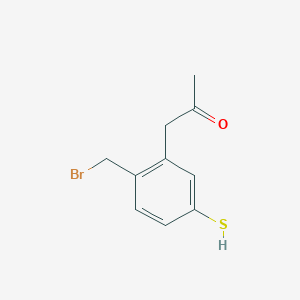
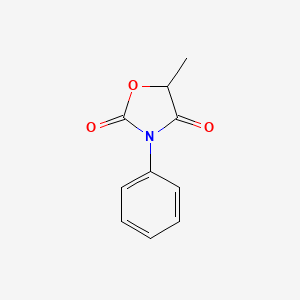
![2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B14068934.png)
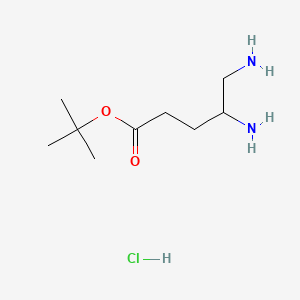
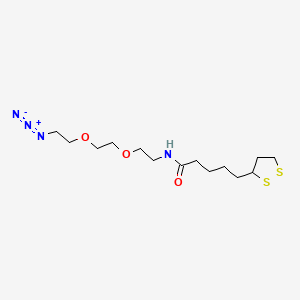
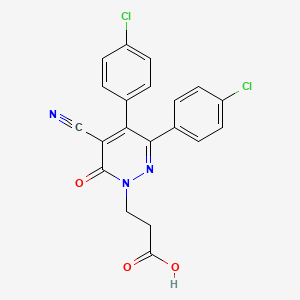
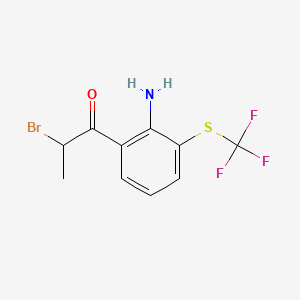
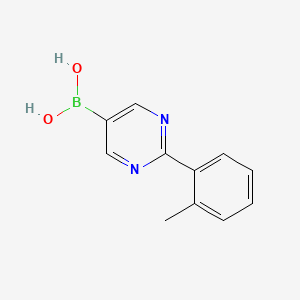
![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)
